4-(Thiomorpholin-4-ylmethyl)benzonitrile chemical structure and properties
4-(Thiomorpholin-4-ylmethyl)benzonitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Thiomorpholin-4-ylmethyl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a thiomorpholine ring via a methylene bridge. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The thiomorpholine scaffold is a "privileged" structure, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Its presence, combined with the reactive potential of the nitrile group, makes 4-(thiomorpholin-4-ylmethyl)benzonitrile a valuable intermediate for the synthesis of a diverse range of novel chemical entities with potential therapeutic applications.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on providing practical insights for researchers in the field.
Chemical Structure and Identification
The unique structural arrangement of 4-(thiomorpholin-4-ylmethyl)benzonitrile, with its combination of aromatic and heterocyclic components, underpins its chemical reactivity and potential for biological activity.
| Identifier | Value | Source |
| IUPAC Name | 4-[(Thiomorpholin-4-yl)methyl]benzonitrile | [4] |
| CAS Number | 1042631-38-8 | [4] |
| Molecular Formula | C12H14N2S | [4] |
| Molecular Weight | 218.32 g/mol | [4] |
| SMILES | N#CC1=CC=C(CN2CCSCC2)C=C1 | [4] |
| InChIKey | NCPXDIHXYICENJ-UHFFFAOYSA-N | [4] |
graph "4_thiomorpholin_4_ylmethyl_benzonitrile" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
// Bonds in Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on Benzene Ring C_nitrile [label="C", pos="0,2.5!"]; N_nitrile [label="N", pos="0,3.5!"]; C_methylene [label="CH₂", pos="-2.2,-1!"];
C1 -- C_nitrile [len=1.5]; C_nitrile -- N_nitrile [style=filled, arrowhead=none, penwidth=3]; C4 -- C_methylene [len=1.5];
// Thiomorpholine Ring N_morph [label="N", pos="-3.2,-0.5!"]; C7 [label="CH₂", pos="-3.5,0.5!"]; C8 [label="CH₂", pos="-4.5,0.5!"]; S_morph [label="S", pos="-5, -0.5!"]; C9 [label="CH₂", pos="-4.5,-1.5!"]; C10 [label="CH₂", pos="-3.5,-1.5!"];
// Bonds in Thiomorpholine Ring C_methylene -- N_morph; N_morph -- C7; C7 -- C8; C8 -- S_morph; S_morph -- C9; C9 -- C10; C10 -- N_morph;
// Node styles node [fontname="Arial", fontsize=12, fontcolor="#202124"]; C_nitrile [fontcolor="#EA4335"]; N_nitrile [fontcolor="#EA4335"]; N_morph [fontcolor="#4285F4"]; S_morph [fontcolor="#FBBC05"]; }
Caption: Chemical structure of 4-(thiomorpholin-4-ylmethyl)benzonitrile.
Physicochemical Properties
Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile
A plausible and efficient method for the synthesis of 4-(thiomorpholin-4-ylmethyl)benzonitrile is via a nucleophilic substitution reaction between 4-(bromomethyl)benzonitrile and thiomorpholine. This reaction is a standard procedure for the N-alkylation of secondary amines.
Caption: General workflow for the synthesis of 4-(thiomorpholin-4-ylmethyl)benzonitrile.
Experimental Protocol:
The following is a generalized protocol based on similar reported syntheses of related compounds.[6][7]
-
Reaction Setup: To a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add thiomorpholine (1.1 eq) and a mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to facilitate the reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(thiomorpholin-4-ylmethyl)benzonitrile.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-(thiomorpholin-4-ylmethyl)benzonitrile are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[1][8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, typically in the range of 7.4-7.8 ppm. A singlet corresponding to the methylene bridge protons (Ar-CH₂-N) would likely appear around 3.6-3.8 ppm. The protons of the thiomorpholine ring would exhibit multiplets in the upfield region, typically between 2.6 and 2.9 ppm.
-
¹³C NMR: The carbon NMR would show signals for the nitrile carbon around 118-120 ppm and the aromatic carbons between 128 and 140 ppm. The methylene bridge carbon is expected around 60-65 ppm, and the carbons of the thiomorpholine ring would appear in the range of 27-55 ppm.
-
FT-IR: The infrared spectrum should display a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (218.32 g/mol ). Fragmentation patterns would likely involve the loss of fragments corresponding to the thiomorpholine and benzyl moieties.
Potential Applications and Biological Activity
The thiomorpholine moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and CNS-related activities.[1][2] The nitrile group is a versatile functional group that can be converted into other functionalities, further expanding the synthetic utility of this compound.[3]
Derivatives of thiomorpholine have been investigated for their potential as:
-
Antimicrobial Agents: The thiomorpholine ring is present in some compounds with demonstrated antibacterial and antifungal properties.[2]
-
Anticancer Agents: Certain thiomorpholine derivatives have shown promise as anticancer agents by targeting various cellular pathways.[9]
-
Enzyme Inhibitors: The structural features of thiomorpholine make it a suitable scaffold for the design of enzyme inhibitors for various therapeutic targets.[10]
-
CNS-active agents: The physicochemical properties of the morpholine and thiomorpholine rings can be advantageous for designing molecules that can cross the blood-brain barrier.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[8][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Toxicology: Benzonitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[8] Thiomorpholine derivatives may also exhibit toxicity. Assume the compound is hazardous and handle with appropriate care.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
4-(Thiomorpholin-4-ylmethyl)benzonitrile is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a reactive nitrile group and a biologically relevant thiomorpholine scaffold makes it an attractive starting material for the development of new chemical entities. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known and predicted properties, synthesis, and potential applications based on the available scientific literature. Further research into the biological activities and physicochemical properties of this compound and its derivatives is warranted to fully explore its potential.
References
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Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
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Fun, H.-K., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600. [Link]
- Kardile, D. P., & Kalyane, N. V. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.
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Velázquez, A. M., et al. (2005). Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. Molbank, 2005(1), M399. [Link]
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ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
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Pergola, C., et al. (2013). Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. Journal of Medicinal Chemistry, 56(10), 3937–3951. [Link]
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ChemicalBook. (n.d.). benzonitrile. Retrieved from [Link]
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Molbase. (n.d.). 4-[(THIOMORPHOLIN-4-YL)METHYL]BENZONITRILE | CAS 1042631-38-8. Retrieved from [Link]
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Touli, E., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 646–655. [Link]
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ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... Retrieved from [Link]
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ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. [Link]
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Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
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Palme, P. R., & Goddard, R. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1883. [Link]
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